molecular formula C8H15NO2 B3071278 Methyl trans-6-Methylpiperidine-3-carboxylate CAS No. 1009376-90-2

Methyl trans-6-Methylpiperidine-3-carboxylate

Cat. No. B3071278
CAS RN: 1009376-90-2
M. Wt: 157.21
InChI Key: AJUGGHOVBBTHCD-BQBZGAKWSA-N
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Description

“Methyl trans-6-Methylpiperidine-3-carboxylate” is a chemical compound with the IUPAC name methyl (3R,6R)-6-methylpiperidine-3-carboxylate . It has a molecular weight of 157.21 . The compound is typically stored in a refrigerator and is shipped at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl trans-6-Methylpiperidine-3-carboxylate” is 1S/C8H15NO2/c1-6-3-4-7 (5-9-6)8 (10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl trans-6-Methylpiperidine-3-carboxylate” is an oil . The compound is stored in a refrigerator and is shipped at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P280, P305, P313, P337, P338, and P351 .

Mechanism of Action

Target of Action

The primary targets of methyl (3S,6S)-6-methylpiperidine-3-carboxylate are currently unknown This compound may have a broad spectrum of targets due to its complex structure

Result of Action

The molecular and cellular effects of methyl (3S,6S)-6-methylpiperidine-3-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how methyl (3S,6S)-6-methylpiperidine-3-carboxylate interacts with its targets and exerts its effects.

properties

IUPAC Name

methyl (3S,6S)-6-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-6-Methylpiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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